

# Akt inhibitor VIII chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Akt inhibitor VIII |           |
| Cat. No.:            | B1665199           | Get Quote |

## An In-Depth Technical Guide to Akt Inhibitor VIII

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Akt inhibitor VIII**, a potent and selective allosteric inhibitor of the Akt signaling pathway.

## **Chemical Structure and Properties**

**Akt inhibitor VIII**, also known as Akti-1/2, is a cell-permeable quinoxaline compound.[1] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                               | Reference |
|-------------------|---------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 1,3-dihydro-1-[1-[[4-(6-phenyl-1H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]-4-piperidinyl]-2H-benzimidazol-2-one | [2]       |
| CAS Number        | 612847-09-3                                                                                                         | [2][3][4] |
| Molecular Formula | C34H29N7O                                                                                                           | [2][3]    |
| Molecular Weight  | 551.64 g/mol                                                                                                        | [4][5]    |
| SMILES            | O=C1NC2=CC=CC=C2N1C1C CN(CC2=CC=C(C=C2)C2=NC 3=CC4=C(C=C3N=C2C2=CC=CC=CC=C2)N=CN=C4)CC1                             | [5]       |
| Appearance        | Yellow solid                                                                                                        | [6]       |
| Solubility        | Soluble in DMSO and DMF                                                                                             | [2]       |

## **Biological Activity and Mechanism of Action**

**Akt inhibitor VIII** is a potent, selective, and reversible allosteric inhibitor of Akt1 and Akt2 isoforms.[1][2][4] It exhibits significantly less activity against the Akt3 isoform, demonstrating isoform selectivity.[1][2][3][4] The inhibitory mechanism is dependent on the pleckstrin homology (PH) domain of Akt, and it does not significantly inhibit other kinases that lack this domain, such as PKA, PKC, and SGK, even at high concentrations.[4]

## **Quantitative Data: In Vitro Inhibitory Potency**

The half-maximal inhibitory concentration ( $IC_{50}$ ) values of **Akt inhibitor VIII** against the three Akt isoforms are presented below.



| Target | IC50 (nM)      | Reference          |
|--------|----------------|--------------------|
| Akt1   | 58             | [1][2][3][4][6][7] |
| Akt2   | 210            | [1][2][3][4][6][7] |
| Akt3   | 2119 (2.12 μM) | [1][4][7]          |

## The PI3K/Akt Signaling Pathway and Inhibition by Akt Inhibitor VIII

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, orchestrating various cellular responses.

**Akt inhibitor VIII** exerts its effect by allosterically binding to Akt, thereby preventing its activation and subsequent downstream signaling.





Click to download full resolution via product page

Diagram 1: The PI3K/Akt signaling pathway and the inhibitory action of Akt inhibitor VIII.

## **Experimental Protocols**

This section details common experimental methodologies used to characterize the activity of **Akt inhibitor VIII**.

## In Vitro Akt Kinase Activity Assay



This assay measures the ability of **Akt inhibitor VIII** to inhibit the kinase activity of immunoprecipitated Akt in a controlled, cell-free environment.

#### Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Anti-Akt antibody
- Protein A/G agarose beads
- Kinase assay buffer
- Recombinant GSK-3α (as substrate)
- ATP
- Akt inhibitor VIII (various concentrations)
- SDS-PAGE gels and buffers
- Anti-phospho-GSK-3α antibody
- Secondary antibody conjugated to HRP
- · Chemiluminescent substrate

#### Procedure:

- Cell Lysate Preparation: Culture cells to the desired confluency and treat with appropriate stimuli to activate the Akt pathway. Lyse the cells with ice-cold lysis buffer.
- Immunoprecipitation: Incubate the cell lysate with an anti-Akt antibody, followed by the addition of protein A/G agarose beads to pull down Akt.
- Kinase Reaction: Resuspend the beads in kinase assay buffer containing recombinant GSK-3α and various concentrations of Akt inhibitor VIII. Initiate the kinase reaction by adding ATP.



- SDS-PAGE and Western Blotting: Terminate the reaction and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
- Detection: Probe the membrane with an anti-phospho-GSK-3α antibody to detect the phosphorylated substrate. Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for visualization.
- Data Analysis: Quantify the band intensities to determine the extent of GSK-3α phosphorylation at different inhibitor concentrations and calculate the IC<sub>50</sub> value.

## **Cell Viability Assay (MTT Assay)**

This colorimetric assay is used to assess the effect of **Akt inhibitor VIII** on cell viability and proliferation.

#### Materials:

- Cells of interest
- 96-well plates
- Complete cell culture medium
- Akt inhibitor VIII (various concentrations)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Inhibitor Treatment: Treat the cells with a serial dilution of Akt inhibitor VIII and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).



- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC<sub>50</sub> value.

## **Experimental Workflow**

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **Akt inhibitor VIII** on cancer cell lines.





Click to download full resolution via product page

Diagram 2: Experimental workflow for evaluating the effect of Akt inhibitor VIII on cell viability.



This guide provides foundational knowledge for researchers and professionals working with **Akt inhibitor VIII**. For further details and specific applications, consulting the primary literature is recommended.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. stemcell.com [stemcell.com]
- 4. Akt Inhibitor VIII, Isozyme-Selective, Akti-1/2 [sigmaaldrich.com]
- 5. Akt inhibitor VIII | C34H29N7O | CID 135398501 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. AKT inhibitor VIII | Apoptosis | Akt | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Akt inhibitor VIII chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1665199#akt-inhibitor-viii-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com